molecular formula C24H34O4 B082013 12alpha-Hydroxy-3-oxochola-4,6-dien-24-oic Acid CAS No. 13535-96-1

12alpha-Hydroxy-3-oxochola-4,6-dien-24-oic Acid

Cat. No. B082013
CAS RN: 13535-96-1
M. Wt: 386.5 g/mol
InChI Key: DJVAMCYXFUWMLS-QUPGBHKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12alpha-Hydroxy-3-oxochola-4,6-dien-24-oic Acid (HODCA) is a bile acid derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent activator of the farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid metabolism, lipid homeostasis, and glucose metabolism.

Scientific Research Applications

Crystal Structure and Supramolecular Architectures

Research has explored the crystal structures of various oxo-cholic acids, including derivatives similar to 12alpha-Hydroxy-3-oxochola-4,6-dien-24-oic Acid. These studies reveal diverse supramolecular architectures and hydrogen bond networks in crystals, enhancing our understanding of molecular interactions and crystal engineering (Bertolasi et al., 2005).

Role in Indicating Liver Cirrhosis Severity

A 2021 study highlighted the significance of plasma concentrations of similar bile acids in adult patients with liver cirrhosis. The findings suggest these bile acids, including compounds structurally related to 12alpha-Hydroxy-3-oxochola-4,6-dien-24-oic Acid, are indicators of the severity of liver cirrhosis (Mocan et al., 2021).

Potential in Antiproliferative and Antimicrobial Activities

Research on various natural compounds has shown the potential of certain oxo-cholic acids in exerting antiproliferative and antimicrobial effects. These findings can be relevant to compounds like 12alpha-Hydroxy-3-oxochola-4,6-dien-24-oic Acid, suggesting possible applications in cancer and infection control (Marthanda Murthy et al., 2005).

Insights into Biochemical Pathways and Enzyme Activity

Studies on bile acid biosynthesis and metabolism provide insights into the role of similar compounds in various biochemical pathways. For example, the synthesis of CoA esters of related acids offers a deeper understanding of side chain cleavage in bile acid biosynthesis (Kurosawa et al., 2001).

Applications in Analytical Chemistry

The analysis and prediction of hydrogen bond networks in crystals of related compounds have significant implications in analytical chemistry and crystallography. This research contributes to our understanding of molecular structure and reactivity (Jover et al., 2004).

properties

CAS RN

13535-96-1

Product Name

12alpha-Hydroxy-3-oxochola-4,6-dien-24-oic Acid

Molecular Formula

C24H34O4

Molecular Weight

386.5 g/mol

IUPAC Name

(4R)-4-[(8R,9S,10R,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H34O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h5-6,12,14,17-21,26H,4,7-11,13H2,1-3H3,(H,27,28)/t14-,17+,18-,19+,20+,21+,23+,24-/m1/s1

InChI Key

DJVAMCYXFUWMLS-QUPGBHKMSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)O)C

SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C=CC4=CC(=O)CCC34C)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C=CC4=CC(=O)CCC34C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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